2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
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Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClN3O2S, with a molecular weight of approximately 405.92 g/mol. The structure features a thieno[3,2-d]pyrimidinone core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation.
Phosphodiesterase Inhibition
This compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs has been linked to anti-inflammatory effects and improved cognitive function. Specifically, selective inhibition of PDE4 has been associated with therapeutic benefits in neurodegenerative diseases and mood disorders .
Acetylcholinesterase Inhibition
Given the structural similarities to other acetylcholinesterase inhibitors, there is potential for this compound to exhibit similar activity. Acetylcholinesterase inhibitors are critical in the treatment of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine . Preliminary studies suggest that derivatives with thieno[3,2-d]pyrimidine cores can effectively inhibit acetylcholinesterase activity.
The mechanisms by which this compound exerts its biological effects may involve:
- Modulation of Enzyme Activity : By inhibiting PDEs or acetylcholinesterase.
- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways in cancer cells.
- Regulation of Signaling Pathways : Affecting pathways such as MAPK/ERK and PI3K/Akt which are vital for cell survival and proliferation.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Antitumor Efficacy : A study demonstrated that a related thieno[3,2-d]pyrimidine compound reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Neuroprotective Effects : Research on PDE inhibitors revealed that they could enhance memory performance in animal models by increasing cAMP levels in the hippocampus .
- In Vivo Studies : Animal studies have shown that compounds with similar structures can effectively reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-26-17-8-7-15(11-18(17)27-2)24-20(25)19-16(9-10-28-19)23-21(24)29-12-13-3-5-14(22)6-4-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVDVKJABQBUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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